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Compound of Interest

Compound Name: 1-Isobutyl-1h-pyrrole-2,5-dione

Cat. No.: B1361601 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for N-isobutylmaleimide. Due to the limited availability of published

experimental spectra for this specific compound, the following data is a combination of

predicted values based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with

data from closely related analogs. This document also outlines detailed experimental protocols

for the acquisition of such data and a visual representation of the analytical workflow.

Data Presentation
The structural formula of N-isobutylmaleimide is presented below, with atoms labeled for clarity

in the subsequent NMR data tables.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-isobutylmaleimide
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H_a ~6.7 Singlet 2H -

H_b ~3.4 Doublet 2H ~7.2

H_d ~1.9 Multiplet 1H -

H_e ~0.9 Doublet 6H ~6.8

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-isobutylmaleimide

Carbon Chemical Shift (δ, ppm)

C_c (C=O) ~170

C_a (C=C) ~134

C_b (N-CH₂) ~45

C_d (-CH-) ~28

C_e (-CH₃) ~20

Table 3: Predicted Infrared (IR) Absorption Data for N-isobutylmaleimide

Functional Group Absorption Range (cm⁻¹) Intensity

C-H (sp² alkene) 3100-3000 Medium

C-H (sp³ alkyl) 2960-2850 Strong

C=O (imide) 1780-1700 (two bands) Strong

C=C (alkene) 1650-1600 Medium

C-N Stretch 1400-1300 Medium

Table 4: Predicted Mass Spectrometry Data for N-isobutylmaleimide
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m/z Interpretation

153 [M]⁺ (Molecular Ion)

138 [M - CH₃]⁺

110 [M - C₃H₇]⁺

96 [M - C₄H₉]⁺

57 [C₄H₉]⁺ (isobutyl cation - likely base peak)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of N-isobutylmaleimide in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small

amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing (δ = 0.00 ppm).

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of

scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift

scale using the TMS signal. Integrate the signals to determine the relative number of

protons.

2.1.2. ¹³C NMR Spectroscopy
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Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg of N-isobutylmaleimide in 0.6-0.7 mL of a deuterated solvent.

Instrument Setup: Similar to ¹H NMR, place the sample in the probe and optimize the

instrument's settings.

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence

(e.g., zgpg30) to simplify the spectrum to single lines for each carbon environment. Due to

the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans

(e.g., 128 to 1024 or more) is typically required. A spectral width of 200-240 ppm is common.

Data Processing: Process the data similarly to the ¹H NMR spectrum, including Fourier

transformation, phasing, and baseline correction. Reference the chemical shifts to the

solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid N-

isobutylmaleimide directly onto the ATR crystal. Apply pressure using the instrument's anvil

to ensure good contact between the sample and the crystal.

Background Spectrum: Record a background spectrum of the empty ATR setup to subtract

atmospheric and instrument-related absorptions.

Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-

added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

2.3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of N-isobutylmaleimide (approximately 1

mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute the sample

to a final concentration of approximately 1-10 µg/mL.
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Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common technique for small, volatile molecules and would likely be suitable for N-

isobutylmaleimide.

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum. The data is typically displayed as a plot of relative intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric

analysis of a chemical compound like N-isobutylmaleimide.
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Caption: General workflow for the spectroscopic analysis of N-isobutylmaleimide.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of N-
isobutylmaleimide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361601#spectroscopic-data-for-n-
isobutylmaleimide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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